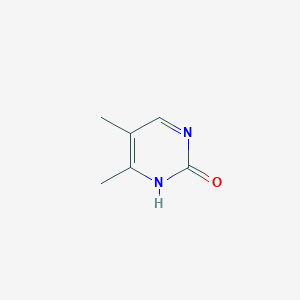

4,5-Dimethyl-2-pyrimidinol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJYGMPPWWXWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342222 | |

| Record name | 4,5-DIMETHYL-2-PYRIMIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34939-17-8 | |

| Record name | 4,5-DIMETHYL-2-PYRIMIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethyl 2 Pyrimidinol and Its Derivatives

Classical Synthetic Routes to Pyrimidinol Ring Systems

Traditional methods for constructing the pyrimidinol ring have been well-established for decades and remain fundamental in organic synthesis. These routes typically involve the condensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) moiety, such as urea (B33335) or an amidine.

Cyclocondensation Reactions from Precursors

Cyclocondensation is a principal strategy for forming the pyrimidine (B1678525) ring. This approach involves the reaction of a 1,3-dielectrophilic three-carbon unit with a dinucleophilic N-C-N component. To synthesize 4,5-Dimethyl-2-pyrimidinol, a β-dicarbonyl compound bearing methyl groups at the appropriate positions is required.

| Three-Carbon Precursor | N-C-N Reagent | Key Reaction Steps | Product |

| 3-Methyl-2,4-pentanedione (B1204033) | Urea | Nucleophilic attack, Dehydration, Cyclization | This compound |

| Ethyl 2-methyl-3-oxobutanoate | Guanidine (B92328) | Condensation, Cyclization | 2-Amino-4,5-dimethyl-6-pyrimidinol derivative |

Approaches Involving Carbonyl Compounds and Amidines

A widely utilized classical method for pyrimidine synthesis is the Pinner synthesis. slideshare.net This reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-diketone or a β-keto ester, with an amidine. slideshare.net The use of an amidine instead of urea allows for the introduction of a substituent at the 2-position of the pyrimidine ring.

For the synthesis of 4,5-dimethyl-substituted pyrimidinols, 3-methyl-2,4-pentanedione serves as the ideal 1,3-dicarbonyl component. The reaction with an unsubstituted amidine (formamidine) would yield 4,5-dimethylpyrimidine. To obtain the 2-pyrimidinol, a reagent like guanidine (which can be considered a derivative of an amidine) is often used, leading to a 2-aminopyrimidine (B69317) which can then be converted to the pyrimidinol, or by using specific amidine precursors under conditions that favor the formation of the hydroxyl group. The reaction is typically promoted by either acid or base catalysis and proceeds through nucleophilic addition followed by cyclization and elimination of water. slideshare.net

Modern and Advanced Synthetic Strategies for this compound and Analogs

Recent advancements in organic synthesis have focused on improving the efficiency, diversity, and environmental footprint of chemical reactions. These modern strategies are increasingly applied to the synthesis of pyrimidine derivatives.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bohrium.comresearchgate.net This approach offers significant advantages by reducing the number of synthetic steps, minimizing waste, and allowing for the rapid generation of diverse compound libraries. bohrium.com

For the synthesis of pyrimidinol analogs, MCRs can be designed to bring together the necessary fragments to construct the ring. For instance, a ZnCl₂-catalyzed three-component coupling of a functionalized enamine, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can produce 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org By selecting a methyl ketone derivative as a starting material in place of the enamine, this method can be adapted to create mono- and disubstituted pyrimidines. organic-chemistry.org The well-known Biginelli reaction, while traditionally used for dihydropyrimidinones, has also been modified to produce a variety of substituted pyrimidines.

Catalytic Synthesis Pathways

The use of catalysts has revolutionized pyrimidine synthesis, enabling reactions under milder conditions with higher selectivity and yields. Both metal-based and organocatalysts are employed.

A notable example is the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgnih.govorganic-chemistry.org This sustainable process proceeds through a series of condensation and dehydrogenation steps to form selective C-C and C-N bonds, liberating only hydrogen and water as byproducts. nih.govorganic-chemistry.org PN₅P-Ir-pincer complexes have been identified as particularly efficient catalysts for this transformation. organic-chemistry.orgorganic-chemistry.org Other metals, such as copper and ruthenium, have also been used to catalyze the synthesis of pyrimidines from various precursors like ketones, nitriles, and alcohols. mdpi.com

| Catalyst System | Reactants | Reaction Type | Advantages |

| PN₅P-Iridium Pincer Complex | Amidine, Alcohols | Multi-component Condensation/Dehydrogenation | High regioselectivity, Sustainable, High yields. organic-chemistry.orgnih.gov |

| Copper Powder | β-bromo α,β-unsaturated ketones, Amidines | Cyclocondensation | Good tolerance for functional groups. mdpi.com |

| Ruthenium Complex | Guanidine salt, Alcohols | Multi-component Tandem Dehydrogenation/Coupling | Direct synthesis of amino-pyrimidines. mdpi.com |

| Zinc Chloride (ZnCl₂) | Enamines, Triethyl orthoformate, Ammonium acetate | Three-component Coupling | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

Green Chemistry Principles in Pyrimidinol Synthesis

Adherence to green chemistry principles is a major focus of modern synthetic chemistry, aiming to reduce environmental impact. eurekaselect.com These principles are actively being applied to pyrimidine synthesis through various techniques. rasayanjournal.co.inresearchgate.netnih.gov

Ultrasound and Microwave Irradiation: Ultrasound-assisted synthesis has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Similarly, microwave irradiation provides rapid and efficient heating, often shortening reaction times from hours to minutes and improving yields. nih.gov

Solvent-Free and Water-Based Syntheses: Conducting reactions in water or without any solvent minimizes the use of hazardous organic solvents. nih.gov Solvent-free, or "solid-state," reactions can be achieved by grinding reactants together, sometimes with a catalytic amount of a solid acid or base. researchgate.net These methods not only reduce environmental pollution but also simplify product work-up. rasayanjournal.co.in

Use of Greener Catalysts: The development of reusable, non-toxic catalysts is a key aspect of green chemistry. eurekaselect.com This includes the use of solid acid catalysts like zeolites or functionalized silica, which can be easily recovered and reused, reducing waste and cost. researchgate.net Ionic liquids are also explored as environmentally benign reaction media and catalysts. rasayanjournal.co.in

Regioselective Functionalization and Derivatization of the Pyrimidinol Core

The reactivity of the this compound core is dictated by the electronic properties of the pyrimidine ring and the presence of the hydroxyl and methyl substituents. The two nitrogen atoms within the ring significantly influence its aromaticity and electron density, making it an electron-deficient system. This inherent electronic nature governs the regioselectivity of various chemical transformations.

The pyrimidine ring's electron-deficient character generally renders it susceptible to nucleophilic attack, while electrophilic substitutions are typically more challenging and require the presence of activating groups. bhu.ac.inresearchgate.net The hydroxyl group at the C2 position and the methyl groups at the C4 and C5 positions of this compound play a crucial role in directing these substitutions.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the pyrimidine ring is generally disfavored due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.netuoanbar.edu.iq However, the presence of the electron-donating hydroxyl group at the C2 position can activate the ring towards electrophilic attack. In pyrimidine systems, electrophilic substitution, when it occurs, preferentially takes place at the C5 position, which is the most electron-rich carbon atom. researchgate.net For this compound, the C5 position is already substituted with a methyl group. Therefore, electrophilic attack would be directed to the remaining unsubstituted position, C6. The presence of activating groups is crucial for such reactions to proceed. researchgate.net For instance, nitration of 2-pyrimidone has been shown to occur, yielding the corresponding nitropyrimidone. bhu.ac.in

Table 1: Regioselectivity in Electrophilic Substitution of Activated Pyrimidine Rings

| Electrophile | Position of Attack | Activating Group(s) | Reference |

| NO₂+ | C5 | -OH, -NH₂ | researchgate.net |

| Halogen (X⁺) | C5 | -OH, -NH₂ | nih.gov |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrimidine derivatives, particularly when a good leaving group, such as a halogen, is present on the ring. researchgate.net To facilitate nucleophilic substitution on the this compound core, the hydroxyl group is often converted into a better leaving group, such as a chlorine atom, by treatment with reagents like phosphorus oxychloride. bhu.ac.in This yields 2-chloro-4,5-dimethylpyrimidine, a versatile intermediate for introducing various nucleophiles.

The regioselectivity of nucleophilic attack on substituted pyrimidines is a subject of considerable study. In di-substituted pyrimidines, such as 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.com However, the presence and nature of other substituents on the ring can influence this selectivity. wuxiapptec.com For 2-chloro-4,5-dimethylpyrimidine, nucleophilic attack would be expected to occur at the C2 position, replacing the chlorine atom.

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

| Nucleophile | Leaving Group | Position of Attack | Product Type | Reference |

| Amines | -Cl | C2, C4, C6 | Aminopyrimidines | rsc.org |

| Alkoxides | -Cl | C2, C4 | Alkoxypyrimidines | wuxiapptec.com |

| Thiolates | -Cl | C2, C4 | Thioetherpyrimidines | chemrxiv.org |

The hydroxyl group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through O-alkylation, O-acylation, and etherification reactions. These modifications can significantly alter the solubility, lipophilicity, and biological activity of the parent compound.

O-Alkylation and O-Acylation:

The hydroxyl group can be readily alkylated or acylated using standard synthetic methodologies. O-alkylation is typically achieved by treating the pyrimidinol with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent can influence the chemoselectivity between N- and O-alkylation, a common consideration in the chemistry of tautomerizable heterocycles like 2-pyrimidinols. nih.gov O-acylation can be performed using acyl chlorides or anhydrides in the presence of a base or a catalyst like 4-(dimethylamino)pyridine (DMAP).

Etherification:

Direct etherification of the hydroxyl group provides another avenue for structural modification. One-pot etherification methods have been developed for pyrimidinones, utilizing activating agents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base and an alcohol. nih.gov This approach allows for the synthesis of a variety of aryl and alkyl ethers.

Table 3: Reagents for the Modification of the Hydroxyl Group in Pyrimidinols

| Reaction Type | Reagent(s) | Product | Reference |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 2-Alkoxy-4,5-dimethylpyrimidine | nih.gov |

| O-Acylation | Acyl chloride/anhydride, Base | 2-Acyloxy-4,5-dimethylpyrimidine | nih.gov |

| Etherification | Alcohol, BOP, Cs₂CO₃ | 2-O-Alkyl/Aryl-4,5-dimethylpyrimidine | nih.gov |

To create a diverse library of this compound derivatives, various substituents can be introduced at different positions of the pyrimidine core. This is often achieved through multi-step synthetic sequences that leverage the reactivity patterns discussed previously.

Halogenation as a Handle for Further Functionalization:

Halogenation of the pyrimidine ring is a powerful strategy for introducing a versatile synthetic handle. mt.com As mentioned, the hydroxyl group can be converted to a chlorine atom. Furthermore, direct halogenation of the pyrimidine ring can be achieved under specific conditions, often at the C5 position if it is unsubstituted and the ring is activated. Once a halogen is in place, it can be readily displaced by a variety of nucleophiles or serve as a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.

Introduction of Amino and Thio Groups:

Amino groups can be introduced via nucleophilic substitution of a halogenated precursor with ammonia (B1221849) or primary/secondary amines. rsc.org Similarly, thioether or thiol groups can be introduced by reacting a halopyrimidine with a thiol or a thiolate salt. chemrxiv.org The resulting amino and thio-substituted pyrimidines can be further functionalized to expand structural diversity.

Table 4: Strategies for Introducing Structural Diversity on the Pyrimidine Core

| Strategy | Intermediate | Reaction Type | Introduced Substituent | Reference |

| Cross-Coupling | 2-Chloro-4,5-dimethylpyrimidine | Suzuki, Stille, etc. | Aryl, Heteroaryl, Alkyl | mdpi.com |

| Amination | 2-Chloro-4,5-dimethylpyrimidine | Nucleophilic Substitution | -NH₂, -NHR, -NR₂ | rsc.org |

| Thiolation | 2-Chloro-4,5-dimethylpyrimidine | Nucleophilic Substitution | -SR, -SH | chemrxiv.org |

Chemical Reactivity and Reaction Mechanisms of 4,5 Dimethyl 2 Pyrimidinol

Tautomerism in Pyrimidinols (Pyrimidinol-Pyrimidinone Equilibrium)

A fundamental characteristic of hydroxypyrimidines, including 4,5-Dimethyl-2-pyrimidinol, is their existence in a tautomeric equilibrium between the hydroxyl (pyrimidinol) and keto (pyrimidinone) forms. chemicalbook.comnih.gov This phenomenon involves the migration of a proton and the concurrent shift of a double bond. For 2-hydroxypyrimidines, the equilibrium is established between the pyrimidin-2-ol form and the pyrimidin-2(1H)-one form.

Computational and experimental studies on related pyrimidinone structures have shown that the keto form is generally the more stable tautomer. chemicalbook.comnih.gov The introduction of a second nitrogen atom into the pyridine (B92270) ring to form a pyrimidine (B1678525) ring shifts the equilibrium preference from the hydroxyl form to the keto form. nih.govresearchgate.net This increased stability of the pyrimidinone tautomer is attributed to factors including greater electronic delocalization and favorable amide resonance, which outweighs the aromaticity of the pyrimidinol form. nih.gov While the equilibrium can be influenced by the solvent, the pyrimidinone form typically predominates in both gas and solution phases.

| Tautomer | Structure | General Stability | Key Contributing Factors |

| This compound |  | Less Stable | Aromatic stabilization of the hydroxyl-substituted pyrimidine ring. |

| 4,5-Dimethyl-1H-pyrimidin-2-one |  | More Stable | Amide resonance, enhanced electronic delocalization. nih.gov |

This interactive table summarizes the tautomeric forms of this compound.

Aromaticity and Electronic Effects on Reactivity

The pyrimidine ring is a six-membered heteroaromatic system. According to Hückel's rule, for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess [4n+2] π electrons. masterorganicchemistry.com The pyrimidine ring in the pyrimidinol tautomer fits these criteria, with 6 π electrons delocalized across the ring, granting it aromatic stability. wikipedia.org

However, the presence of two electronegative nitrogen atoms significantly influences the electronic distribution within the ring. These nitrogen atoms exert a strong electron-withdrawing inductive effect, which leads to a considerable polarization of the C-N bonds and renders the carbon atoms electron-deficient. This inherent electron-poor nature makes the pyrimidine ring susceptible to nucleophilic attack.

The substituents on the this compound ring further modulate its reactivity:

2-Hydroxyl Group (-OH): In its pyrimidinol form, the hydroxyl group acts as an electron-donating group through resonance (mesomeric effect), donating lone pair electron density into the ring. This effect partially counteracts the electron-withdrawing nature of the ring nitrogens.

4,5-Methyl Groups (-CH₃): The two methyl groups are weakly electron-donating through an inductive effect, slightly increasing the electron density of the ring carbons to which they are attached.

Mechanisms of Key Chemical Transformations

Pyrimidines are central to various metabolic pathways and can undergo both oxidative and reductive degradation. researchgate.net While specific pathways for this compound are not extensively detailed, the general catabolism of pyrimidines provides a model for its potential transformations.

Reductive Pathway: This is a common route for pyrimidine degradation in many organisms. It typically involves the reduction of the pyrimidine ring, followed by hydrolytic ring opening to yield products like β-aminoisobutyric acid (from thymine) or β-alanine (from uracil), along with ammonia (B1221849) and carbon dioxide. researchgate.net

Oxidative Pathway: Observed in some bacteria, this pathway involves the oxidation of the pyrimidine ring. researchgate.net For instance, uracil (B121893) can be oxidized to barbituric acid, which is then hydrolyzed to ureidomalonic acid and further broken down to urea (B33335) and malonic acid. researchgate.net A similar oxidative process for this compound would likely involve initial oxidation of the pyrimidine ring or the methyl substituents.

The electron-deficient nature of the pyrimidine ring allows it to participate as the diene component in inverse-electron-demand Diels-Alder reactions. wur.nl This type of cycloaddition occurs between an electron-poor diene (the pyrimidine) and an electron-rich dienophile (e.g., an enamine or an enol ether). wikipedia.org

In the case of pyrimidines, these reactions can occur intramolecularly if the molecule bears a dienophilic side-chain. wur.nl The reaction proceeds across the C-5 and C-2 positions of the pyrimidine ring. The reactivity in these cycloadditions is sensitive to the electronic nature of the substituents on the ring. Electron-withdrawing groups on the pyrimidine ring generally increase the reaction rate by lowering the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). wur.nl Conversely, the electron-donating hydroxyl and methyl groups on this compound would be expected to decrease its reactivity in such reactions compared to an unsubstituted pyrimidine.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. libretexts.orguchicago.edu While less common for the pyrimidine core itself, derivatives can be designed to act as dipolarophiles, reacting with 1,3-dipoles like azides or nitrones.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Pyrimidine derivatives are frequently used as coupling partners in these transformations. researchgate.net For this compound to be used as an electrophilic partner, the hydroxyl group must first be converted into a more effective leaving group, such as a tosylate, triflate, or a halide.

Common cross-coupling reactions involving pyrimidine scaffolds include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. researchgate.net A tosylate derivative of this compound could potentially be coupled with various aryl or vinyl boronic acids.

Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides or tosylates. An efficient protocol for the C2-arylation of pyrimidin-2-yl tosylates using organosilanes has been developed, demonstrating the feasibility of this approach. semanticscholar.org

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. It has been employed in cascade reactions involving pyrimidine derivatives to synthesize fused heterocyclic systems. rsc.org

| Reaction Name | Electrophile (Pyrimidine Derivative) | Nucleophile | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Pyrimidinyl-halide/triflate | Aryl/vinyl-boronic acid | Pd(PPh₃)₄, Cs₂CO₃ researchgate.net |

| Hiyama Coupling | Pyrimidinyl-tosylate | Organosilane (e.g., Ar-Si(OMe)₃) | PdCl₂, PCy₃, CuCl, TBAF semanticscholar.org |

| Buchwald-Hartwig Amination | Pyrimidinyl-halide | Amine | Palladium catalyst with a phosphine (B1218219) ligand rsc.org |

This interactive table summarizes key palladium-catalyzed cross-coupling reactions applicable to pyrimidine derivatives.

Spectroscopic and Computational Characterization of 4,5 Dimethyl 2 Pyrimidinol

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure, functional groups, and bonding arrangements within 4,5-Dimethyl-2-pyrimidinol. Due to a lack of extensive experimental data for this specific isomer, computational methods, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies. These theoretical calculations can then be compared with experimental spectra of related compounds to ensure accuracy.

Analysis of Characteristic Vibrational Modes

The vibrational spectrum of this compound is characterized by several key vibrational modes corresponding to its pyrimidine (B1678525) ring structure and its methyl and hydroxyl substituents.

N-H and O-H Stretching: In the FT-IR spectrum, a broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the N-H and O-H stretching vibrations of the pyrimidinol ring, often involved in hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations of the pyrimidine ring are expected to appear in the 3100-3000 cm⁻¹ region. The symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups are typically found in the 2980-2870 cm⁻¹ range.

C=O Stretching: The tautomeric equilibrium between the -ol and -one forms is a key feature of hydroxypyrimidines. The presence of the keto tautomer (4,5-dimethylpyrimidin-2(1H)-one) would give rise to a strong C=O stretching band, typically in the range of 1700-1650 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected in the 1650-1450 cm⁻¹ region. These bands are often coupled and provide a fingerprint for the heterocyclic ring system.

Methyl Group Bending: The symmetric and asymmetric bending vibrations of the methyl groups typically appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the pyrimidine ring and its substituents occur at lower frequencies, contributing to the fingerprint region of the spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Calculated using DFT)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H/N-H Stretching | ~3300 |

| Aromatic C-H Stretching | ~3050 |

| Asymmetric CH₃ Stretching | ~2960 |

| Symmetric CH₃ Stretching | ~2880 |

| C=O Stretching (keto form) | ~1680 |

| Ring C=N/C=C Stretching | ~1620, 1550 |

| CH₃ Asymmetric Bending | ~1460 |

| CH₃ Symmetric Bending | ~1380 |

| In-plane Ring Bending | ~1200 - 1000 |

| Out-of-plane Ring Bending | Below 1000 |

Note: These are predicted values and may vary from experimental results.

Conformational Analysis and Intermolecular Interactions

Computational studies allow for the investigation of different possible conformations of this compound and the nature of its intermolecular interactions. The orientation of the methyl groups and the potential for tautomerism between the hydroxyl (-ol) and keto (-one) forms are key aspects of its conformational landscape.

The presence of both hydrogen bond donors (N-H, O-H) and acceptors (N, O) in the molecule strongly suggests the formation of intermolecular hydrogen bonds in the solid state. These interactions can lead to the formation of dimers or more complex hydrogen-bonded networks, which would significantly influence the vibrational frequencies, particularly those of the N-H and O-H stretching modes, causing them to broaden and shift to lower wavenumbers. Computational models can be used to predict the geometries and binding energies of these hydrogen-bonded structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be determined.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

¹H NMR:

Ring Proton: The single proton on the pyrimidine ring is expected to resonate as a singlet in a region typical for aromatic protons.

Methyl Protons: The two methyl groups at positions 4 and 5 will each give rise to a singlet. Their exact chemical shifts will depend on their electronic environment and the solvent used.

N-H/O-H Proton: The labile proton of the N-H or O-H group will appear as a broad singlet, and its chemical shift will be highly dependent on concentration, temperature, and solvent.

¹³C NMR:

Ring Carbons: The carbon atoms of the pyrimidine ring will show distinct resonances. The carbon bearing the hydroxyl/oxo group (C2) is expected to be significantly deshielded. The carbons attached to the methyl groups (C4 and C5) and the remaining ring carbon (C6) will also have characteristic chemical shifts.

Methyl Carbons: The carbon atoms of the two methyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Calculated)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H6 | ~7.5 | C2 | ~160 |

| CH₃ (at C4) | ~2.2 | C4 | ~150 |

| CH₃ (at C5) | ~2.1 | C5 | ~125 |

| NH/OH | Variable | C6 | ~130 |

| CH₃ (at C4) | ~15 | ||

| CH₃ (at C5) | ~12 |

Note: These are predicted values relative to TMS and can vary based on the computational method and solvent effects.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. While this compound has few coupled protons, this technique would confirm the absence of coupling for the singlets observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). For example, it would link the methyl proton signals to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). This would be crucial for confirming the connectivity of the pyrimidine ring and the positions of the methyl groups by observing correlations between the methyl protons and the ring carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

For pyrimidine derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The exact positions and intensities of these bands are influenced by the substituents on the pyrimidine ring and the solvent polarity.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules. These calculations can provide insights into the nature of the electronic transitions, including the molecular orbitals involved and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, the π → π* transitions, which are typically of high intensity, are expected to occur in the UV region. The n → π* transitions, which are generally weaker, may also be observed. The presence of the hydroxyl and methyl groups will cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrimidine molecule.

Table 3: Predicted Electronic Transitions for this compound (Calculated using TD-DFT)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~220 | High |

| π → π | ~270 | Moderate |

| n → π* | ~300 | Low |

Note: These are predicted values and can be influenced by the computational level and solvent effects.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the electron ionization (EI) mass spectrum of this compound (C₆H₈N₂O), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 124.14 g/mol .

The fragmentation of the molecular ion is influenced by the structure of the pyrimidine ring and its substituents. arkat-usa.orgchemguide.co.uk Upon electron impact, the energetically unstable molecular ion breaks down into smaller, characteristic fragment ions. chemguide.co.uk For pyrimidine derivatives, fragmentation often involves the successive loss of small functional groups and the decomposition of the heterocyclic ring. sapub.orgresearchgate.net While specific experimental mass spectra for this compound are not detailed in the surveyed literature, plausible fragmentation pathways can be predicted based on established principles. mdpi.comescholarship.org

Common fragmentation patterns for related heterocyclic compounds include the loss of stable neutral molecules or radicals. miamioh.edu For this compound, likely fragmentation pathways could involve:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.

Loss of carbon monoxide (CO): A common fragmentation for cyclic ketones and phenols, leading to an [M-28]⁺ ion.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for nitrogen-containing heterocycles, yielding an [M-27]⁺ ion.

Retro-Diels-Alder (rDA) reaction: Pyrimidine rings are known to undergo rDA reactions, which could lead to the cleavage of the ring into smaller charged and neutral fragments. mdpi.com

These fragmentation processes provide a molecular fingerprint that helps confirm the compound's identity and structural integrity. The relative abundance of these fragment ions is dependent on their stability. chemguide.co.uk

Interactive Table: Plausible Mass Spectrometry Fragments for this compound

| Ion | Proposed Formula | Mass Lost | m/z (approx.) | Plausible Origin |

| Molecular Ion [M]⁺ | [C₆H₈N₂O]⁺ | 0 | 124 | Parent Molecule |

| [M-CH₃]⁺ | [C₅H₅N₂O]⁺ | 15 | 109 | Loss of a methyl radical |

| [M-HCN]⁺ | [C₅H₇NO]⁺ | 27 | 97 | Ring fragmentation |

| [M-CO]⁺ | [C₅H₈N₂]⁺ | 28 | 96 | Loss from the pyrimidinol ring |

| [M-HNCO]⁺ | [C₅H₇N]⁺ | 43 | 81 | Ring fragmentation |

Coordination Chemistry of 4,5 Dimethyl 2 Pyrimidinol As a Ligand

Binding Modes and Chelation Properties of Pyrimidinols with Metal Centers

Pyrimidinols, including 4,5-dimethyl-2-pyrimidinol, exist in tautomeric forms: the -ol form (pyrimidin-2-ol) and the -one form (1H-pyrimidin-2-one). nih.gov This structural feature is central to its coordination behavior. The 2-hydroxypyrimidine (B189755) moiety can act as a Lewis base and an electron donor. nih.gov

The chelation properties of pyrimidinols are primarily attributed to the presence of multiple donor atoms. Coordination with metal centers typically occurs in a bidentate fashion. The most common binding mode involves one of the ring nitrogen atoms and the exocyclic oxygen atom of the pyrimidin-2-one tautomer. This forms a stable five- or six-membered chelate ring, which is a favored configuration in coordination chemistry. The presence of two adjacent nitrogen atoms in the pyrimidine (B1678525) ring can also confer chelating activity. nih.gov In related pyrimidine-2-thione ligands, coordination has been observed to occur through an endocyclic nitrogen and the exocyclic sulfur atom, suggesting a similar N,O-bidentate coordination for 2-pyrimidinols. researchgate.net The specific binding mode can be influenced by the nature of the metal ion, the solvent system, and the presence of other ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrimidinol-type ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes

Transition metal complexes of pyrimidine derivatives are typically synthesized by mixing the ligand with a metal salt (e.g., chlorides or acetates) in a solvent like ethanol (B145695) or methanol. The mixture is often refluxed for several hours to ensure complete reaction. jocpr.comnih.gov The resulting complexes precipitate upon cooling and can be isolated by filtration, washed, and dried. jocpr.com

Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (like C=O and C=N) upon complexation. researchgate.netresearchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which confirm complex formation. researchgate.netscispace.com Elemental analysis, molar conductivity measurements, and magnetic susceptibility are also routinely employed to determine the stoichiometry, electrolytic nature, and magnetic properties of the complexes. scispace.comcu.edu.eg

Table 1: Examples of Synthesized Transition Metal Complexes with Pyrimidine-based Ligands

| Metal Ion | Ligand Type | Characterization Methods | Reference |

| Cu(II), Fe(II) | Pyrimidine derivative | XRD, SEM, FTIR, Mössbauer Spectroscopy | researchgate.net |

| Co(II), Ni(II), Cu(II), Pd(II) | Pyrimidine Schiff base | FT-IR, UV–Vis, Elemental Analysis, Magnetic Susceptibility, Molar Conductivity | scispace.com |

| Co(II), Ni(II), Mn(II), Zn(II), Cu(II), Cd(II), Fe(III) | Pyrimidine derivative | Elemental Analysis, Molar Conductance, IR, UV-Vis, Magnetic Susceptibility, TGA, XRD | cu.edu.eg |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Elemental Analysis, FTIR, UV-Vis, 1H & 13C NMR, Magnetic Susceptibility, Molar Conductivity | nih.gov |

| Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | Pyrimidine-2-thione derivative | Elemental Analysis, Magnetic Susceptibility, IR, 1H NMR, Mass Spectrometry, TGA | researchgate.net |

Main Group Metal Complexes

The synthesis of main group metal complexes with pyrimidinol-like ligands follows similar principles. For instance, acyl-pyrazolone ligands, which are also O,O-bidentate chelators, have been used to synthesize a range of main group metal complexes. nih.gov Methods can involve the in-situ preparation of an alkali metal salt of the ligand, followed by a salt metathesis reaction with a main group metal salt. nih.gov Complexes of tin (Sn(II)) have been prepared by reacting the ligand with the metal salt in an alcoholic medium. nih.gov Boron complexes have also been synthesized using pyridyl pyrazolate ligands, which are structurally analogous to pyrimidinols. capes.gov.br Characterization relies on techniques such as NMR spectroscopy (1H, 13C), which is particularly informative for diamagnetic main group elements, alongside FTIR and elemental analysis. nih.govnih.gov

Structural Analysis of Pyrimidinol Coordination Compounds (e.g., X-ray Crystallography)

For pyrimidine-based ligands, X-ray crystallography has confirmed various coordination geometries. Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, common geometries include octahedral, tetrahedral, and square planar. jocpr.comnih.govcapes.gov.br For example, studies on related systems have proposed octahedral geometries for certain Fe(II), Co(II), and Ni(II) complexes, while some Cu(II) complexes adopt a square planar geometry, and Zn(II) complexes are often tetrahedral. jocpr.comnih.govcu.edu.eg The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the solid state. researchgate.net

Table 2: Representative Crystal and Experimental Data for Pyrimidine Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

| Compound 1a | C14H12N4O4 | Monoclinic | P21/c | researchgate.net |

| Compound 2a | C14H13ClN4O2 | Monoclinic | P21/n | researchgate.net |

| Compound 2b | C15H15ClN4O2 | Monoclinic | Cc | researchgate.net |

Electronic and Magnetic Properties of Pyrimidinol Metal Complexes

The electronic and magnetic properties of metal complexes are dictated by the d-electron configuration of the metal ion and the ligand field environment. UV-Visible spectroscopy is a key tool for probing the electronic structure. The absorption spectra of the metal complexes typically show bands that are shifted compared to the free ligand. cu.edu.eg These shifts, particularly of the π → π* and n → π* transitions, provide evidence of ligand-to-metal coordination. cu.edu.eg The spectra also feature d-d transition bands, which are characteristic of the metal ion and its coordination geometry. researchgate.net

Magnetic susceptibility measurements are crucial for determining the magnetic moment of a complex, which in turn reveals the number of unpaired electrons. libretexts.orgyoutube.com This information is vital for deducing the spin state (high-spin or low-spin) and the geometry of the complex. nih.gov For example, diamagnetic behavior is expected for d10 metal ions like Zn(II) and Cd(II). researchgate.net In contrast, transition metal complexes with unpaired electrons are paramagnetic. libretexts.org The measured magnetic moment can help distinguish between different possible geometries, such as octahedral and tetrahedral cobalt(II) complexes. nih.gov

Table 3: Magnetic Properties of Metal Complexes with Pyrimidine-based Ligands

| Complex | Magnetic Moment (μeff, B.M.) | Proposed Geometry | Reference |

| [Co(L)2(H2O)2]Cl2 | 4.90 | Octahedral | cu.edu.eg |

| [Ni(L)2(H2O)2]Cl2 | 3.25 | Octahedral | cu.edu.eg |

| [Cu(L)2(H2O)2]Cl2 | 1.84 | Octahedral | cu.edu.eg |

| [Fe(L)2(H2O)2]Cl3 | 5.48 | Octahedral | cu.edu.eg |

| Mn(II) Complex | 5.68 | Distorted Octahedral | researchgate.net |

| Ni(II) Complex | 3.12 | Square Planar | researchgate.net |

Catalytic Applications of Metal-Pyrimidinol Complexes

While specific catalytic applications for this compound complexes are not extensively documented, the broader class of metal complexes with pyrimidine and related N-heterocyclic ligands shows significant catalytic potential. nih.govnih.gov These complexes are explored as catalysts in a variety of organic transformations.

Terpyridine-metal complexes, for example, are used in C-C bond formation and hydrofunctionalization reactions. nih.gov Palladium complexes with pyrimidine-based ligands have been investigated for cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in medicinal chemistry and materials science. researchgate.net Furthermore, metal-organic frameworks (MOFs) incorporating pyrimidine functionalities have been developed as heterogeneous catalysts. nih.gov For instance, a bimetallic Fe/Zr-MOF has been used to catalyze the synthesis of pyrido[2,3-d]pyrimidines. nih.gov Given these precedents, it is plausible that metal complexes of this compound could also exhibit catalytic activity, potentially in oxidation reactions, C-C coupling, or as catalysts in the synthesis of complex organic molecules. The tunability of the ligand's electronic properties through substitution offers a pathway to designing new and efficient catalysts. nih.gov

Supramolecular Chemistry Involving 4,5 Dimethyl 2 Pyrimidinol

Role of Non-Covalent Interactions in Pyrimidinol Self-Assembly

The self-assembly of 4,5-Dimethyl-2-pyrimidinol into larger, ordered structures is primarily governed by a combination of non-covalent interactions. These weak interactions, when acting in concert, can lead to the formation of stable and well-defined supramolecular assemblies.

Hydrogen bonding plays a pivotal role in directing the self-assembly of pyrimidinol-containing molecules. The 2-pyrimidinol moiety possesses both a hydrogen bond donor (the hydroxyl group) and acceptor sites (the nitrogen atoms of the pyrimidine (B1678525) ring), enabling the formation of robust and directional hydrogen bonds.

Studies on related pyrimidinone scaffolds have demonstrated the persistence of N−H···O hydrogen bonds, which are analogous to the O-H···N or N-H···O bonds that this compound can form, depending on its tautomeric state (pyrimidinol vs. pyrimidinone). Research on substituted 4-(trihalomethyl)-2(1H)-pyrimidinones has shown that intermolecular N−H···O and C−H···O interactions are predominant in the solid state, with average energies of approximately -16.55 kcal mol⁻¹ and -6.48 kcal mol⁻¹, respectively. nih.gov These strong interactions are the primary driving force for the formation of dimers and larger aggregates.

In the case of this compound, it is expected that similar hydrogen bonding motifs would lead to the formation of one-dimensional chains or more complex three-dimensional networks. The specific geometry of these networks would be influenced by the positions of the methyl groups on the pyrimidine ring. Furthermore, the self-assembly of pyrimido[4,5-d]pyrimidine (B13093195) nucleosides into complex, flower-shaped superstructures is heavily reliant on a network of hydrogen bonds. nih.govnih.gov This highlights the potential for pyrimidinol derivatives to form intricate and hierarchical supramolecular structures.

Table 1: Energetics of Hydrogen Bonds in Substituted Pyrimidinones

| Interaction Type | Average Energy (kcal mol⁻¹) |

|---|---|

| N−H···O | -16.55 |

| C−H···O | -6.48 |

| Total H-Bonding | -23.03 |

This table is generated based on data from a study on 4-(trihalomethyl)-2(1H)-pyrimidinones and is illustrative of the types of interactions this compound might engage in. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings can contribute significantly to the stability of self-assembled structures. These interactions arise from the attractive, non-covalent forces between electron-rich and electron-poor regions of adjacent aromatic rings.

The extent of π-π stacking is influenced by the electronic nature of the aromatic system and the presence of substituents. While specific studies on the π-π stacking of this compound are not available, research on other heterocyclic systems provides insight into this phenomenon. The centroid-to-centroid distance between stacked rings is a key parameter in determining the strength of the interaction, with typical distances falling in the range of 3.3 to 3.8 Å. The presence of methyl groups on the pyrimidine ring of this compound may influence the geometry of stacking, potentially leading to slipped-parallel or T-shaped arrangements to minimize steric hindrance. The interplay between hydrogen bonding and π-π stacking is crucial in determining the final supramolecular architecture. mdpi.com

Design and Synthesis of Supramolecular Architectures

The predictable and directional nature of the non-covalent interactions involving the pyrimidinol moiety makes this compound an attractive building block for the rational design and synthesis of complex supramolecular structures.

While there are no specific reports on the use of this compound as a ligand in the formation of coordination polymers or Metal-Organic Frameworks (MOFs), the pyrimidinol scaffold, in general, offers potential coordination sites for metal ions. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group can act as Lewis basic sites to coordinate with metal centers.

The synthesis of coordination polymers and MOFs with other pyrimidine-based ligands has been reported. For instance, 2,2'-bipyrimidine (B1330215) has been used to construct 1D coordination polymers with Fe(II) and Co(II). nih.gov This suggests that this compound could potentially be employed to create novel MOFs with interesting structural and functional properties, such as porosity for gas storage or catalysis. The methyl groups could also play a role in tuning the pore size and environment within such frameworks.

The self-assembly of molecules based on the pyrimidinol core can lead to the formation of discrete and well-defined supramolecular systems. A notable example, although not involving this compound directly, is the dimerization of ureido-pyrimidinone moieties through quadruple hydrogen bonds. rsc.org This system demonstrates the power of multiple hydrogen bonds in achieving highly specific molecular recognition and self-assembly.

The self-complementary hydrogen bonding sites on this compound could lead to the formation of dimers or larger cyclic assemblies in solution and in the solid state. The specificity of these interactions forms the basis of molecular recognition, where the molecule can selectively bind to other molecules or ions that have complementary size, shape, and hydrogen bonding capabilities. The study of pyrimido[4,5-d]pyrimidine nucleosides has shown their ability to form complex self-assembled structures through hierarchical non-covalent interactions. nih.govnih.gov

Host-Guest Chemistry and Encapsulation Studies

There is currently a lack of published research on the host-guest chemistry and encapsulation capabilities of this compound. However, the potential for this molecule to act as a host for smaller guest molecules can be inferred from its structural features.

Supramolecular assemblies of this compound, such as dimers or larger cyclic structures formed through hydrogen bonding, could create well-defined cavities capable of encapsulating small guest molecules. The size and shape of the guest would be critical for stable complex formation, as would the presence of complementary non-covalent interactions between the host and guest. For example, a cyclic hexamer of this compound could potentially encapsulate a small aromatic molecule through a combination of hydrogen bonding and π-π stacking interactions.

While no specific examples exist for this compound, studies on other pyrimidine-based systems, such as 2-ureido-4-ferrocenylpyrimidine derivatives, have demonstrated their ability to form host-guest complexes with molecules like 2,6-diaminopyridine. mdpi.com This indicates that the pyrimidine core is a viable scaffold for designing host molecules. Future research may explore the potential of this compound and its derivatives in the areas of molecular sensing, transport, and controlled release, which are key applications of host-guest chemistry.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(trihalomethyl)-2(1H)-pyrimidinone |

| pyrimido[4,5-d]pyrimidine nucleoside |

| 2,2'-bipyrimidine |

| ureido-pyrimidinone |

| 2-ureido-4-ferrocenylpyrimidine |

Despite a comprehensive search for scientific literature and data, there is a notable absence of specific research detailing the applications of This compound in the fields of molecular sensing and advanced materials within the realm of supramolecular chemistry.

The inherent molecular structure of this compound, which features hydrogen bond donor and acceptor sites, theoretically allows for its participation in supramolecular assemblies. Pyrimidinol derivatives, in general, are known to form predictable hydrogen-bonding patterns, making them potential building blocks for crystal engineering and the design of functional materials. These interactions are foundational to the development of molecular sensors, where specific binding events with analytes can trigger a detectable signal, and in the construction of advanced materials with tailored properties.

However, the scientific literature accessible through extensive searches does not provide specific examples, detailed research findings, or data tables related to the use of this compound for these purposes. While the supramolecular chemistry of other pyrimidine and ureidopyrimidinone (UPy) derivatives is a well-established and active area of research for creating sensors and self-assembling materials, this specific compound does not appear to be a primary focus of published studies.

Consequently, a detailed discussion on the role of this compound in molecular sensing—such as its use in chemosensors for ion or molecule detection—cannot be substantiated with concrete research findings. Similarly, its application in the development of advanced materials, for instance, in the formation of liquid crystals, functional polymers, or metal-organic frameworks, is not documented in the available literature.

Without specific studies on this compound, it is not possible to generate the requested data tables on its performance in sensing applications or the properties of materials derived from it. The creation of such content would be speculative and would not adhere to the principles of scientific accuracy based on verifiable research.

Further research and publication in peer-reviewed journals would be necessary to elucidate the potential of this compound in the specific applications of molecular sensing and advanced materials.

Advanced Research Applications of 4,5 Dimethyl 2 Pyrimidinol Scaffolds

Applications in Materials Science

The inherent characteristics of the pyrimidine (B1678525) ring, such as its electron-deficient nature, make it a valuable component in the design of advanced materials. The 4,5-dimethyl-2-pyrimidinol scaffold, in particular, offers a platform for creating materials with tailored electronic and optical properties.

Development of Functional Polymers

While direct polymerization of this compound is not extensively documented, the pyrimidine moiety is a known constituent in functional polymers. The nitrogen atoms in the pyrimidine ring can influence the polymer's thermal stability, conductivity, and ability to coordinate with metal ions. Functionalization of the hydroxyl group and the aromatic ring of this compound could yield monomers suitable for creating polymers with applications in areas such as specialty plastics, conductive materials, and as components in controlled-release systems.

Optoelectronic Materials (e.g., Fluorescent Dyes, Organic Light-Emitting Diodes)

The pyrimidine core is recognized as an effective electron-withdrawing group. osf.io This property is crucial in the design of "push-pull" chromophores, where electron-donating and electron-accepting moieties are strategically placed to induce intramolecular charge transfer (ICT). osf.io Such structures are fundamental to the development of fluorescent dyes and materials for Organic Light-Emitting Diodes (OLEDs).

Research on substituted pyrimidines has shown that they can serve as the acceptor unit in molecules that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. osf.io By attaching electron-donating groups to the this compound scaffold, it is conceivable to create novel fluorescent dyes. The emission properties of these dyes, such as their color and quantum yield, could be fine-tuned by varying the nature of the substituents. For instance, the incorporation of triphenylamine (B166846) or carbazole (B46965) fragments onto a pyrimidine core has been shown to produce materials that emit in the violet-blue region of the spectrum. osf.io

Chemosensors and pH-Sensitive Probes

The development of chemosensors, molecules that signal the presence of specific analytes, is a significant area of materials science. Pyrimidine derivatives have been investigated as components of fluorescent chemosensors. The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions, and this interaction can lead to a change in the molecule's fluorescence, providing a detectable signal.

Furthermore, the basicity of the nitrogen atoms in the pyrimidine ring can be exploited to create pH-sensitive probes. Protonation of the pyrimidine core can alter the electronic structure of the molecule, leading to a shift in its absorption or emission spectrum. osf.io This property allows for the development of fluorescent probes that can report on the pH of their environment. While specific studies on this compound as a chemosensor are not prominent, the underlying principles suggest its potential in this area.

Chemical Biology Investigations of Pyrimidinol Derivatives

The pyrimidine ring is a ubiquitous structure in biology, most notably as a component of the nucleobases cytosine, thymine, and uracil (B121893). This inherent biocompatibility makes pyrimidine-based scaffolds, including this compound, attractive for applications in chemical biology.

Exploration of Molecular Interactions with Biological Macromolecules (e.g., Enzymes, DNA)

The ability of pyrimidine derivatives to interact with biological macromolecules is well-established. For example, studies on 2,4,5-triaminopyrimidine derivatives have shown that these molecules can accumulate in dead cells by interacting with the grooves of double-stranded DNA (dsDNA). nih.gov This interaction is the basis for their use as fluorescent probes for cell viability.

Molecular docking studies are a computational tool used to predict the binding orientation of a small molecule to a larger target molecule, such as an enzyme or DNA. mdpi.comnih.gov Such studies on various pyrimidine derivatives have helped to elucidate the key interactions, such as hydrogen bonding and hydrophobic interactions, that govern their binding affinity and specificity. The this compound scaffold, with its hydrogen bond donor (hydroxyl group) and acceptor (ring nitrogens) sites, as well as its hydrophobic methyl groups, has the potential to engage in a variety of interactions with biological targets.

Pyrimidinols as Scaffolds for Enzyme Inhibitors (e.g., DHFR inhibitors, DAPK1/CSF1R inhibitors, Acetylcholinesterase/Butyrylcholinesterase inhibitors)

The pyrimidine scaffold is a cornerstone in the design of numerous enzyme inhibitors due to its ability to mimic the structure of natural substrates and bind to enzyme active sites.

DHFR inhibitors: Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a key target for anticancer and antimicrobial drugs. mdpi.comwikipedia.orgresearchgate.net Many DHFR inhibitors are based on the 2,4-diaminopyrimidine (B92962) structure, which mimics the binding of the natural substrate, dihydrofolate. nih.gov The this compound scaffold could serve as a starting point for the synthesis of novel DHFR inhibitors, where the hydroxyl group and methyl groups can be modified to optimize binding to the DHFR active site.

DAPK1/CSF1R inhibitors: Colony-stimulating factor 1 receptor (CSF1R) is a tyrosine kinase involved in the regulation of immune cells and has been implicated in various inflammatory diseases and cancers. Research has focused on pyrrolo[2,3-d]pyrimidine derivatives as potent CSF1R inhibitors. mdpi.comresearchgate.netresearchgate.net This fused heterocyclic system contains a pyrimidine ring, highlighting the importance of this core structure. The design of novel inhibitors based on the this compound scaffold could involve strategies that mimic the binding modes of these successful pyrrolopyrimidine-based compounds.

Acetylcholinesterase/Butyrylcholinesterase inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. nih.govmdpi.com Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. bohrium.comnih.gov Several studies have reported on the design and synthesis of pyrimidinone and other pyrimidine derivatives as effective cholinesterase inhibitors. sigmaaldrich.com For instance, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were evaluated, with some compounds showing potent and selective inhibition of AChE. nih.gov The inhibitory activities of some of these pyrimidine-based compounds are summarized in the table below.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound 10q (2-(2-oxoethyl)pyrimidine-5-carboxamide derivative) | AChE | 0.88 ± 0.78 |

| Compound 10q (2-(2-oxoethyl)pyrimidine-5-carboxamide derivative) | BChE | 10.0 ± 1.30 |

| N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | AChE | 0.33 |

| N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | BChE | 2.30 |

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, and its biological activity is profoundly influenced by the nature and position of its substituents. nih.gov Structure-activity relationship (SAR) studies are crucial for the rational design of novel therapeutic agents, providing insights into how specific structural modifications modulate efficacy and selectivity. For pyrimidine derivatives, SAR studies have demonstrated that steric and electronic parameters at various positions on the ring are critical determinants of their biological function. nih.gov

Systematic analysis of 2,4-disubstituted pyrimidines has revealed that cholinesterase inhibition and selectivity are sensitive to the substituents at the C-2 and C-4 positions. nih.gov Similarly, for pyrido[2,3-d]pyrimidine (B1209978) derivatives, the addition of aromatic, hydrophilic hydrogen bond donors and acceptors has been shown to increase cytotoxicity in cancer cell lines. researchgate.net The antiproliferative activity of certain pyrimidine derivatives is also linked to the number and position of specific functional groups; for example, increasing the number of methoxy (B1213986) (O-CH3) groups on associated ring structures can lead to a decrease in the IC50 value, indicating enhanced activity. mdpi.com

Electron-withdrawing groups have also been shown to play a significant role. In a series of 4,6-bisaryl-pyrimidin-2-amine derivatives, the presence of chlorine (-Cl) and bromine (-Br) groups at specific positions resulted in potent antioxidant activity when compared to a standard drug. nih.gov Conversely, other studies have shown that the presence of electron-releasing groups on a benzylidene moiety attached to a pyrimidine core can lead to excellent antioxidant activity. ijpsonline.com For instance, indolyl-pyrimidine derivatives with electron-donating methoxy groups have been identified as effective radical scavengers. ijpsonline.com

The following table summarizes key SAR findings for various pyrimidine derivatives:

Table 1: Structure-Activity Relationship (SAR) Insights for Pyrimidine Derivatives

| Scaffold/Derivative Class | Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted Pyrimidines | C-2 and C-4 | Varied steric and electronic properties | Modulates cholinesterase inhibition and selectivity | nih.gov |

| Pyrido[2,3-d]pyrimidines | Various | Aromatic, hydrophilic H-bond donors/acceptors | Increased cytotoxicity | researchgate.net |

| 4,6-Bisaryl-pyrimidin-2-amines | R1 and R2 positions on aryl rings | Electron-withdrawing groups (-Cl, -Br) | Potent antioxidant activity | nih.gov |

| Tetrahydroimidazo[1,2-α]pyrimidines | Benzylidene moiety | Electron-releasing groups | Excellent antioxidant (DPPH scavenging) activity | ijpsonline.com |

| Indolyl-pyrimidines | Ortho, meta, para positions | Electron-donating methoxy groups | Enhanced radical scavenging activity | ijpsonline.com |

These studies underscore the versatility of the pyrimidine scaffold and highlight the importance of targeted substitutions to optimize therapeutic potential. By manipulating these structural features, researchers can fine-tune the pharmacological profiles of pyrimidine-based compounds for a wide range of applications. nih.govnih.gov

Antioxidant Mechanisms and Radical Scavenging Activity of Pyrimidinol Derivatives

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's antioxidant defenses, is implicated in numerous diseases. nih.govresearchgate.net Pyrimidine derivatives have emerged as a promising class of antioxidants capable of mitigating oxidative damage through various mechanisms. ijpsonline.comresearchgate.net Their antioxidant potential is often evaluated through their ability to scavenge stable free radicals and inhibit lipid peroxidation. nih.govnih.gov

The primary mechanism by which many antioxidants function is by trapping free radicals, thereby neutralizing their capacity to cause cellular damage. nih.govresearchgate.net Pyrimidine derivatives have demonstrated significant efficacy in this regard. The antioxidant activity is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, the ABTS radical cation scavenging assay, and methods involving the scavenging of nitric oxide and hydrogen peroxide. nih.govijpsonline.com

One key mechanism is the transfer of an electron from the antioxidant molecule to reduce the DPPH radical. nih.gov Studies on various pyrimidinone derivatives have shown remarkable activity in DPPH radical scavenging assays. derpharmachemica.com For example, certain synthesized compounds exhibited potent activity, with results comparable to the standard antioxidant ascorbic acid. derpharmachemica.com The scavenging activity can be influenced by molecular properties; derivatives with low-molecular-weight volumes may more easily approach the bulky DPPH radical, and the type of aromatic ring attached can also affect activity. nih.gov

Another important mechanism is the inhibition of lipid peroxidation, an autocatalytic process that can lead to cell death and tissue damage. researchgate.net Several pyrimidine derivatives have been found to strongly inhibit lipid peroxidation induced by agents like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). nih.gov Furthermore, some pyrimidine compounds can reduce levels of reactive oxygen species (ROS), confirming their antioxidant properties in cellular models of inflammation. nih.gov

The structural features of pyrimidine derivatives are critical to their antioxidant capacity. The presence of a sulfhydryl (-SH) group at certain positions can confer potent antioxidant activity. ijpsonline.com Likewise, substitutions with electron-withdrawing groups such as -Cl and -Br can enhance the penetration of the molecule into lipid membranes, increasing its effectiveness against reactive oxygen species. nih.gov

The following tables present data from antioxidant assays performed on various pyrimidine derivatives, illustrating their radical scavenging capabilities.

Table 2: DPPH and Hydroxyl Radical Scavenging Activity of Selected Pyrimidinone Derivatives

| Compound | DPPH Scavenging Activity (%) | OH Radical Scavenging Activity (%) |

|---|---|---|

| 4d | 83.6 ± 1.55 | 86.4 ± 1.24 |

| 4g | 80.8 ± 1.20 | 85.2 ± 1.06 |

| 4j | 84.6 ± 1.26 | 85.0 ± 1.98 |

| Ascorbic Acid (Standard) | 91.4 ± 0.021 | 89.5 ± 1.98 |

Data sourced from a study on aryl substituted pyrimidinone derivatives. derpharmachemica.com

Table 3: Antioxidant Activity of Chromenopyrimidinethione Derivatives

| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |

|---|---|---|

| 2a | < 42 | 21.28 - 72.98 |

| Other derivatives | < 42 | 21.28 - 72.98 |

Data indicates that all tested pyrimidinethione derivatives exhibited significant DPPH radical scavenging activity. Compound 2a was the most potent in both DPPH and ABTS methods. ijpsonline.com

Future Research Directions and Perspectives for 4,5 Dimethyl 2 Pyrimidinol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4,5-Dimethyl-2-pyrimidinol and its analogues will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.innih.goveurekaselect.com Traditional synthetic methods often rely on hazardous solvents and toxic reagents, prompting the development of more sustainable alternatives. rasayanjournal.co.innih.gov

Key areas for future research include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times, increase product yields, and enhance product purities in the synthesis of various pyrimidine (B1678525) derivatives. mdpi.comresearchgate.netrsisinternational.orgnih.govresearchgate.net Future studies could focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially leading to faster and more energy-efficient processes. rsisinternational.orgnih.gov

Catalyst-Free and Solvent-Free Reactions: The development of synthetic routes that eliminate the need for catalysts and harmful organic solvents is a primary goal of green chemistry. researchgate.netresearchgate.netgrowingscience.com Research into solid-state reactions or reactions in aqueous media for the synthesis of this compound could offer significant environmental benefits. researchgate.netresearchgate.net Multi-component reactions, where multiple starting materials react in a single step, also represent a promising avenue for efficient and waste-reducing synthesis. eurekaselect.comresearchgate.netgrowingscience.commdpi.com

Use of Green Catalysts: When catalysts are necessary, future research will likely focus on the use of environmentally benign and recyclable catalysts, such as biocatalysts or supported metal nanoparticles. rasayanjournal.co.inresearchgate.netmdpi.com

| Synthesis Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity mdpi.comrsisinternational.orgnih.gov |

| Catalyst-Free Synthesis | Simplified purification, reduced waste, lower cost researchgate.net |

| Solvent-Free Synthesis | Reduced environmental impact, enhanced safety researchgate.netgrowingscience.com |

| Multi-Component Reactions | Increased efficiency, atom economy, reduced waste researchgate.netmdpi.com |

Comprehensive Exploration of Reactivity under Diverse Conditions

A thorough understanding of the reactivity of this compound is essential for its application in the synthesis of more complex molecules. Future investigations should explore its behavior under a wide range of reaction conditions to map out its chemical versatility. This includes studying its susceptibility to electrophilic and nucleophilic attack at various positions on the pyrimidine ring.

Furthermore, a key area of future research will be the investigation of its metabolic pathways and the potential for the formation of reactive metabolites. nih.gov Understanding how the compound is processed in biological systems is crucial for the development of safe and effective therapeutic agents. This research will involve detailed biotransformation studies to identify and characterize any potentially toxic byproducts.

Integration of Advanced Computational Modeling and Experimental Studies

The synergy between computational modeling and experimental work is expected to accelerate the discovery and optimization of this compound derivatives. In silico screening and molecular docking studies can predict the biological activity of novel compounds, allowing researchers to prioritize synthetic efforts on the most promising candidates. mdpi.com

Future research directions in this area include:

Quantum Mechanical Calculations: These can be employed to understand the electronic structure and reactivity of this compound, providing insights into its reaction mechanisms.

Molecular Dynamics Simulations: These simulations can be used to study the interactions of this compound derivatives with biological targets, such as enzymes and receptors, aiding in the rational design of new drugs.

Predictive Modeling for Supramolecular Assembly: Computational tools can help predict how modifications to the this compound scaffold will influence its self-assembly into larger supramolecular structures.

Designing Innovative Supramolecular Assemblies for Emerging Technologies

The ability of pyrimidinone-containing molecules to form predictable and stable structures through non-covalent interactions, particularly hydrogen bonding, makes them excellent candidates for the construction of novel supramolecular assemblies. semanticscholar.orgwikipedia.orgethernet.edu.et The pyrimidinone core is predisposed to forming N−H···O hydrogen bonds, similar to the nitrogenous bases in DNA and RNA. semanticscholar.org

Future research will likely focus on:

Crystal Engineering: By systematically modifying the substituents on the this compound ring, it may be possible to control the packing of the molecules in the solid state, leading to the formation of crystals with desired physical properties. researchgate.net The interplay of strong N–H···O and weaker C–H···O hydrogen bonds, along with other non-covalent interactions like π–π stacking, will be crucial in directing the formation of these supramolecular architectures. semanticscholar.orgresearchgate.net

Self-Assembling Materials: The inherent self-assembly properties of pyrimidinol derivatives could be harnessed to create functional materials such as gels, liquid crystals, and porous frameworks. These materials could find applications in areas like drug delivery, catalysis, and separations.

| Type of Interaction | Role in Supramolecular Assembly |

| N−H···O Hydrogen Bonds | Primary driving force for dimerization and chain formation semanticscholar.org |

| C−H···O Hydrogen Bonds | Secondary interactions that contribute to the stability of the overall structure semanticscholar.org |

| π–π Stacking | Can lead to the formation of layered structures researchgate.net |

Expanding the Role of this compound in Chemical Biology and Materials Science Research

The pyrimidine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds. nih.govmdpi.comnih.govnovapublishers.com Derivatives of pyrimidine have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.netnih.govresearchgate.netnih.gov

Future research in chemical biology should focus on:

Synthesis and Screening of Derivatives: A systematic exploration of the chemical space around the this compound core is needed to identify new derivatives with potent and selective biological activities. nih.govnih.gov

Elucidation of Mechanisms of Action: For any biologically active derivatives discovered, detailed studies will be required to understand their molecular targets and mechanisms of action.

Applications in Agriculture: Given that some pyrimidine derivatives have shown plant growth-stimulating activity, exploring the potential of this compound in agriculture could be a fruitful area of research. researchgate.net

In materials science, the application of pyrimidine derivatives is an emerging field. Future research could explore the use of this compound-based materials for applications such as:

Adsorption of Pollutants: The nitrogen atoms in the pyrimidine ring could potentially coordinate with heavy metal ions, suggesting applications in environmental remediation. novapublishers.com

Organic Electronics: The conjugated π-system of the pyrimidine ring could be exploited in the design of new organic semiconductors or light-emitting materials.

Q & A

Q. What are the key physicochemical properties of 4,5-Dimethyl-2-pyrimidinol, and how do they influence experimental design?

Answer: The compound (CAS 34939-17-8) has a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol. Key properties include a density of 1.17 g/cm³ and a boiling point of 323.1°C at atmospheric pressure . These properties guide solvent selection (e.g., polar aprotic solvents for reactions requiring high temperatures) and storage conditions (ambient temperature, moisture-free environments). When designing solubility tests, note that structural analogs like 4,6-Dihydroxy-2-methylpyrimidine show solubility in sodium hydroxide, suggesting alkaline conditions may enhance dissolution .

Q. What synthetic routes are commonly employed for this compound, and what are their critical steps?

Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous pyrimidine derivatives (e.g., pyrimido[4,5-d]pyrimidines) are synthesized via refluxing precursors in dimethylformamide (DMF) and glacial acetic acid, followed by precipitation and recrystallization . Critical steps include:

- Precursor selection : Ensure substituents align with target regiochemistry.

- Reaction monitoring : Use TLC or HPLC to track intermediate formation.

- Purification : Recrystallization from acetic acid-water mixtures improves yield and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in pyrimidine derivative synthesis?

Answer: Low yields often arise from competing side reactions or incomplete cyclization. Strategies include:

- Temperature control : Refluxing in DMF/acetic acid (110–120°C) enhances cyclization efficiency .

- Catalyst screening : Transition metals (e.g., Pd/C) or acidic/basic additives may stabilize intermediates.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in pyrimidine ring formation .

Validate optimization via comparative yield analysis and spectroscopic characterization (e.g., ¹H NMR to confirm regioselectivity).

Q. What analytical techniques are most effective for resolving contradictions in reported purity or structural data?

Answer: Discrepancies in purity or structure (e.g., tautomeric forms) require multi-modal validation: